molecular formula C12H15NS B14588507 4,4-Diethyl-4H-1,3-benzothiazine CAS No. 61122-94-9

4,4-Diethyl-4H-1,3-benzothiazine

Cat. No.: B14588507
CAS No.: 61122-94-9
M. Wt: 205.32 g/mol
InChI Key: FMDJKHWGQPISHF-UHFFFAOYSA-N
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Description

4,4-Diethyl-4H-1,3-benzothiazine is a heterocyclic compound that belongs to the benzothiazine family. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The benzothiazine core structure is characterized by a fused benzene and thiazine ring, which imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4-Diethyl-4H-1,3-benzothiazine can be synthesized through several methods. One common approach involves the cyclization of substituted 2-aminobenzenethiols with β-ketoesters. This reaction typically occurs under acidic or basic conditions, depending on the desired product. For example, the reaction of 2-aminobenzenethiol with ethyl acetoacetate in the presence of a base such as sodium hydroxide can yield the desired benzothiazine derivative .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve more scalable and efficient methods. One-pot syntheses, which combine multiple reaction steps into a single process, are often employed to reduce costs and improve yields. Ultrasonication and microwave-assisted synthesis are also used to enhance reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

4,4-Diethyl-4H-1,3-benzothiazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrobenzothiazines, and various substituted benzothiazine derivatives. These products can exhibit different biological and chemical properties, making them useful in various applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4,4-Diethyl-4H-1,3-benzothiazine involves its interaction with various molecular targets and pathways. The compound can act as an enzyme inhibitor, receptor antagonist, or DNA/RNA binder. For example, benzothiazine derivatives have been shown to inhibit serine proteases by forming stable enzyme-inhibitor complexes . Additionally, the compound can bind to DNA/RNA, affecting gene expression and cellular functions .

Comparison with Similar Compounds

Properties

CAS No.

61122-94-9

Molecular Formula

C12H15NS

Molecular Weight

205.32 g/mol

IUPAC Name

4,4-diethyl-1,3-benzothiazine

InChI

InChI=1S/C12H15NS/c1-3-12(4-2)10-7-5-6-8-11(10)14-9-13-12/h5-9H,3-4H2,1-2H3

InChI Key

FMDJKHWGQPISHF-UHFFFAOYSA-N

Canonical SMILES

CCC1(C2=CC=CC=C2SC=N1)CC

Origin of Product

United States

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